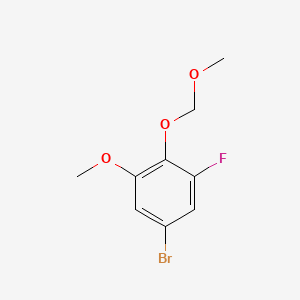
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene is an aromatic compound with a complex structure It features a benzene ring substituted with bromine, fluorine, methoxy, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).
Methoxylation: The methoxy group can be introduced through a reaction with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products with hydrogen replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: The compound can be a building block for the synthesis of potential drug candidates.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the methoxy group.
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of a methoxy group.
Uniqueness
5-Bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric properties, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C9H10BrFO3 |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
5-bromo-1-fluoro-3-methoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)3-6(10)4-8(9)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
HGHFQVWPSKKKRI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)
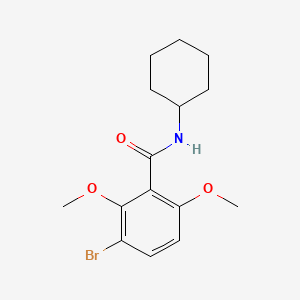


![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
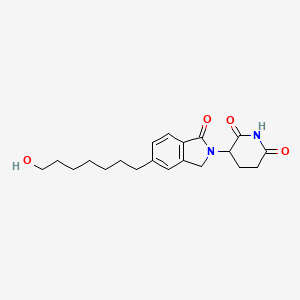
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
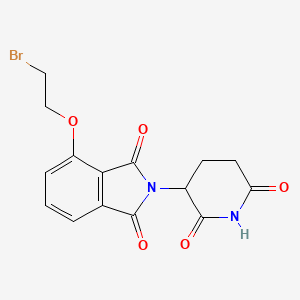
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
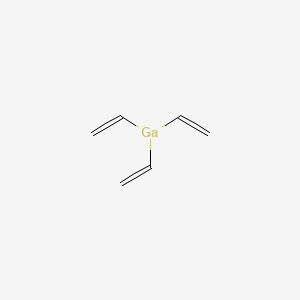
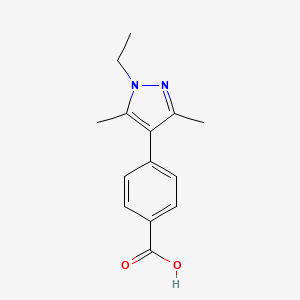
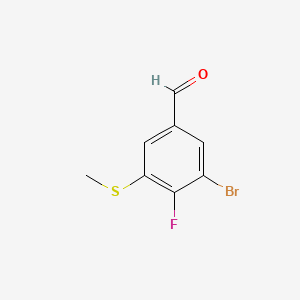
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)
